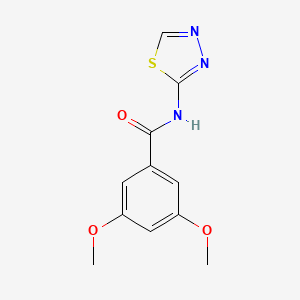![molecular formula C17H16F3NO2 B5867354 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)
2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzamide structure, along with a trifluoromethyl group on the benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 3-(trifluoromethyl)benzylamine, is synthesized through the reduction of 3-(trifluoromethyl)benzyl cyanide using a reducing agent such as lithium aluminum hydride.
Amidation Reaction: The benzylamine intermediate is then reacted with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzoic acid.
Reduction: Formation of 2-ethoxy-N-[3-(trifluoromethyl)benzyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 2-ethoxy-N-[4-(trifluoromethyl)benzyl]benzamide
- 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzoic acid
Uniqueness
2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzyl moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
Properties
IUPAC Name |
2-ethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-2-23-15-9-4-3-8-14(15)16(22)21-11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRBBGPWRRXOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4-{[(4-ethoxyphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B5867278.png)
![N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![1-Cyclopentyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)
![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)

![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)


![2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B5867338.png)


![(2E)-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoic acid](/img/structure/B5867361.png)

